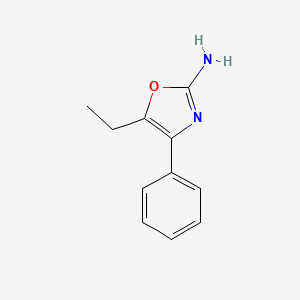

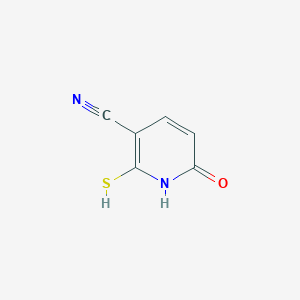

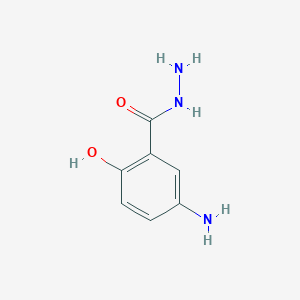

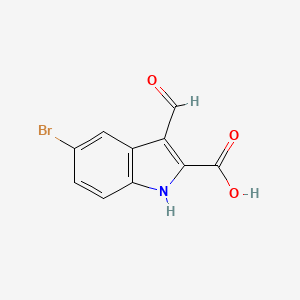

![molecular formula C12H8ClN3O B6597859 3-(4-chlorophenyl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one CAS No. 61963-00-6](/img/structure/B6597859.png)

3-(4-chlorophenyl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of thiazolo[4,5-b]pyridin-2(3H)-one derivatives were obtained via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using computational approaches. The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction between II and H2O generating III and IV (IV-1 or IV-2) was formed through the reductive elimination process .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the static and dynamic polarizability of a similar compound was found to be many-fold higher than that of urea .作用機序

Target of Action

Similar compounds have been found to have significant electro-optic properties , and indole derivatives, which share some structural similarities, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit significant electro-optic properties . This suggests that the compound may interact with its targets through electronic and optical mechanisms, potentially influencing the behavior of electrons and photons within the system.

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with a variety of biochemical pathways, potentially leading to a broad spectrum of downstream effects.

Result of Action

Similar compounds have been found to exhibit significant electro-optic properties , suggesting that the compound may have applications in optoelectronic device fabrications.

Action Environment

It’s worth noting that the behavior of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .

将来の方向性

Future research could focus on further elucidating the properties and potential applications of “3-(4-chlorophenyl)-1H,2H,3H-imidazo[4,5-b]pyridin-2-one”. Given the significant electro-optic properties of similar compounds, this compound could also be explored for its potential applications in optoelectronic device fabrications .

生化学分析

Biochemical Properties

3-(4-chlorophenyl)-1,3-dihydro-2H-Imidazo[4,5-b]pyridin-2-one plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction with AchE can lead to significant biochemical changes, including the modulation of neurotransmitter levels and the regulation of neural transmission.

Cellular Effects

The effects of 3-(4-chlorophenyl)-1,3-dihydro-2H-Imidazo[4,5-b]pyridin-2-one on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the activity of various cell lines, including HeLa and SiHa cells, by reducing cell viability at higher concentrations . Additionally, it can modulate oxidative stress levels within cells, leading to changes in cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, 3-(4-chlorophenyl)-1,3-dihydro-2H-Imidazo[4,5-b]pyridin-2-one exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes, leading to alterations in gene expression and cellular function. For example, its interaction with AchE results in the inhibition of this enzyme, thereby affecting acetylcholine levels and neural transmission . The molecular mechanism also involves binding to other proteins and receptors, which can influence various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-chlorophenyl)-1,3-dihydro-2H-Imidazo[4,5-b]pyridin-2-one change over time. Studies have shown that this compound is relatively stable, but it can degrade under certain conditions, affecting its long-term efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in oxidative stress levels and enzyme activity .

Dosage Effects in Animal Models

The effects of 3-(4-chlorophenyl)-1,3-dihydro-2H-Imidazo[4,5-b]pyridin-2-one vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as neuroprotection and modulation of neurotransmitter levels. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and oxidative stress . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

3-(4-chlorophenyl)-1,3-dihydro-2H-Imidazo[4,5-b]pyridin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the production and degradation of key metabolites, thereby affecting overall metabolic homeostasis . Its interaction with oxidative stress pathways and enzymes like AchE further underscores its role in metabolic regulation .

Transport and Distribution

Within cells and tissues, 3-(4-chlorophenyl)-1,3-dihydro-2H-Imidazo[4,5-b]pyridin-2-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for various biomolecules.

Subcellular Localization

The subcellular localization of 3-(4-chlorophenyl)-1,3-dihydro-2H-Imidazo[4,5-b]pyridin-2-one is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures, such as the mitochondria or endoplasmic reticulum, can influence its biochemical interactions and overall efficacy.

特性

IUPAC Name |

3-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O/c13-8-3-5-9(6-4-8)16-11-10(15-12(16)17)2-1-7-14-11/h1-7H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHPWBJQCGZDKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C(=O)N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403851 | |

| Record name | ST50990818 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61963-00-6 | |

| Record name | ST50990818 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

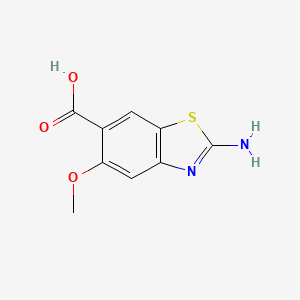

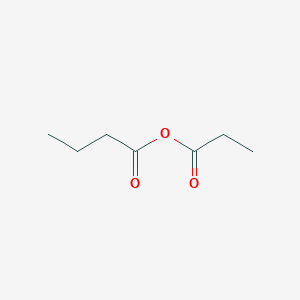

![3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid](/img/structure/B6597805.png)